(S)-2,2,4-Trimethyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,4-Trimethyloxazolidine is a chiral oxazolidine derivative. It is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2,2,4-Trimethyloxazolidine can be synthesized through several methods. One common approach involves the reaction of (S)-2-amino-2-methyl-1-propanol with formaldehyde. The reaction typically occurs under acidic conditions, leading to the formation of the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,4-Trimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidine derivatives
Scientific Research Applications
(S)-2,2,4-Trimethyloxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research explores its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is employed in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2,2,4-Trimethyloxazolidine involves its ability to form stable intermediates in various chemical reactions. Its chiral nature allows it to interact selectively with other chiral molecules, facilitating enantioselective transformations. The compound’s molecular targets and pathways depend on the specific reaction or application in which it is used.
Comparison with Similar Compounds
Similar Compounds
®-2,2,4-Trimethyloxazolidine: The enantiomer of (S)-2,2,4-Trimethyloxazolidine, with similar chemical properties but different chiral configurations.
2,2-Dimethyloxazolidine: Lacks the additional methyl group at the 4-position, resulting in different reactivity and applications.
2,2,5-Trimethyloxazolidine: Similar structure but with a methyl group at the 5-position instead of the 4-position.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of three methyl groups, which influence its reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(4S)-2,2,4-trimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2,3)7-5/h5,7H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
GUDXOFXWLFMJQX-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1COC(N1)(C)C |
Canonical SMILES |
CC1COC(N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.